

Preventing off-target effects of Sivelestat sodium in research

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Compound of Interest

Compound Name: Sivelestat sodium

Cat. No.: B1662473

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Sivelestat Sodium Technical Support Center

Welcome to the technical support center for **Sivelestat sodium**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **Sivelestat sodium** in a research setting and to help prevent and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of action for **Sivelestat sodium**?"

???+ question "How selective is **Sivelestat sodium**?"

???+ question "Beyond direct enzyme inhibition, what are the known signaling pathways affected by Sivelestat?"

???+ question "What is a typical effective concentration for Sivelestat in in vitro experiments?"

Troubleshooting Guide

???+ failure "Problem: I am not observing the expected anti-inflammatory effect in my cell culture model."

???+ failure "Problem: I am seeing unexpected changes in gene or protein expression that don't seem directly related to extracellular matrix degradation."

??+ failure "Problem: My in vivo animal experiment results are inconsistent or show no significant effect."

Quantitative Data

Table 1: In Vitro Potency of Sivelestat Sodium Against Neutrophil Elastase

Target Species	Enzyme	Parameter	Value (nM)	Reference(s)
Human	Neutrophil Elastase	IC50	44	[1][2]
Human	Neutrophil Elastase	Ki	200	[1]
Rabbit	Neutrophil Elastase	IC50	36	[1]
Rat	Neutrophil Elastase	IC50	19	[1]
Hamster	Neutrophil Elastase	IC50	37	[1]
Mouse	Neutrophil Elastase	IC50	49	[1]

Table 2: Selectivity Profile of Sivelestat Sodium

Protease	Inhibition Status at 100 μ M	Reference(s)
Trypsin	Not Inhibited	[1][3]
Thrombin	Not Inhibited	[1][3]
Plasmin	Not Inhibited	[1][3]
Plasma Kallikrein	Not Inhibited	[1]
Chymotrypsin	Not Inhibited	[1][3]
Cathepsin G	Not Inhibited	[1][3]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Inhibition Assay (Fluorometric)

This protocol determines the in vitro potency (e.g., IC₅₀) of Sivelestat by measuring its ability to inhibit purified human neutrophil elastase (hNE) activity.

Materials:

- Purified human neutrophil elastase (hNE)
- Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)
- **Sivelestat sodium**
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare Sivelestat Dilutions: Create a serial dilution of **Sivelestat sodium** in Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 10 μ M). Include a "no inhibitor" control (vehicle only).
- Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add 50 μ L of the appropriate Sivelestat dilution (or vehicle). Add 25 μ L of hNE solution (at a final concentration of ~10-20 nM) to each well.
- Incubate: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add 25 μ L of the fluorogenic substrate (at a final concentration of ~100 μ M) to each well to start the enzymatic reaction.

- **Measure Fluorescence:** Immediately begin reading the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every 1-2 minutes for 30-60 minutes.
- **Data Analysis:** Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Normalize the rates to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of the Sivelestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.^[2]

Protocol 2: Cell-Based Neutrophil Elastase Activity Assay

This protocol assesses Sivelestat's ability to inhibit NE activity in a more physiologically relevant cellular context.

Materials:

- Isolated human neutrophils
- Stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)
- Culture medium (e.g., RPMI-1640)
- **Sivelestat sodium**
- Fluorogenic NE substrate
- 96-well plate
- Fluorescence plate reader

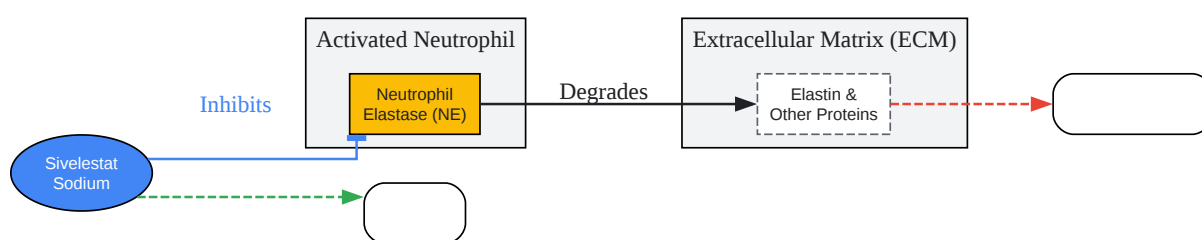
Procedure:

- **Isolate Neutrophils:** Isolate human neutrophils from fresh whole blood using a standard method like density gradient centrifugation. Resuspend the cells in culture medium.
- **Plate Cells:** Add neutrophils to the wells of a 96-well plate (e.g., $1-2 \times 10^5$ cells/well).

- **Add Inhibitor:** Add Sivelestat at various final concentrations to the appropriate wells. Include vehicle-only controls. Incubate for 30 minutes at 37°C.
- **Stimulate Neutrophils:** Add a stimulant such as PMA (e.g., 100 nM final concentration) to induce neutrophil activation and degranulation (release of NE). Include an unstimulated control.
- **Incubate:** Incubate the plate for 1-2 hours at 37°C.
- **Measure NE Activity:** Add the fluorogenic NE substrate to all wells.
- **Read Fluorescence:** Measure the fluorescence intensity over time as described in Protocol 1.
- **Data Analysis:** Determine the rate of substrate cleavage for each condition. The difference between the stimulated and unstimulated controls represents the NE-specific activity. Calculate the percentage inhibition for each Sivelestat concentration relative to the stimulated control and determine the IC₅₀.^[2]

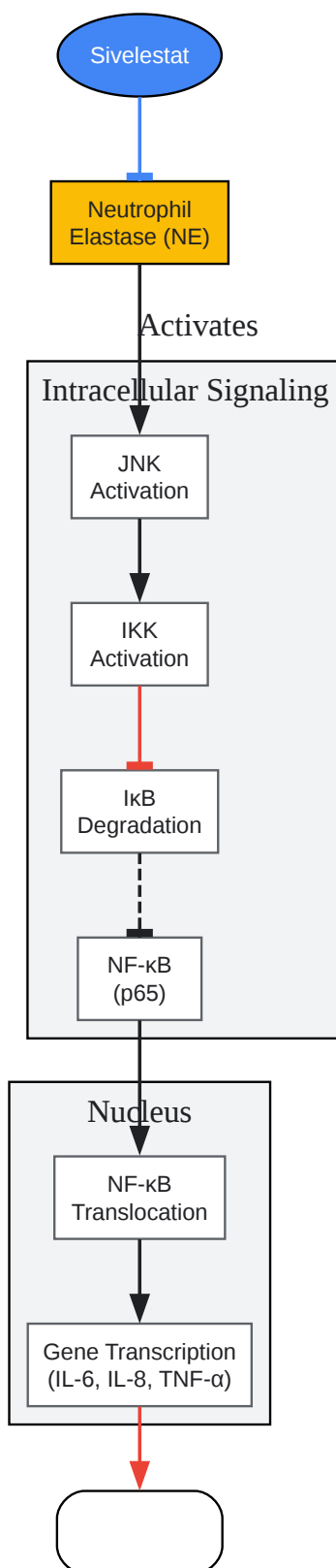
Visualizations

Signaling Pathways and Workflows



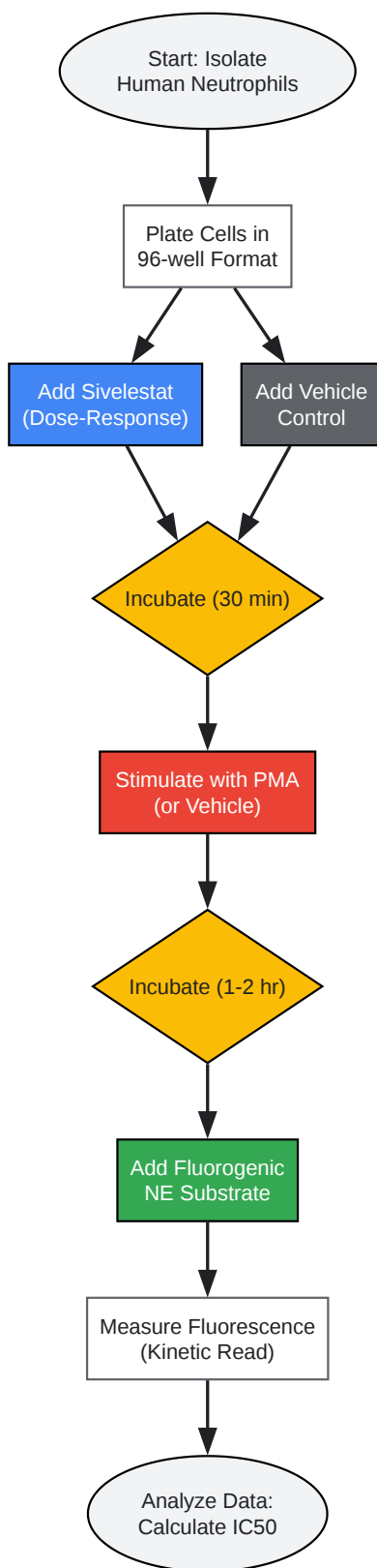
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Caption: Sivelestat selectively inhibits Neutrophil Elastase (NE).



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Caption: Sivelestat's impact on the JNK/NF-κB signaling pathway.



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Caption: Workflow for a cell-based Sivelestat inhibition assay.

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